molecular formula C7H17ClN2 B11919893 2-(Piperidin-4-yl)ethanamine hydrochloride

2-(Piperidin-4-yl)ethanamine hydrochloride

Cat. No.: B11919893
M. Wt: 164.67 g/mol
InChI Key: VOUAVKURFNTQRC-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)ethanamine hydrochloride typically involves the reaction of piperidine with ethylene oxide or ethylene chlorohydrin under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow technology also enhances safety and reduces waste generation.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of 2-(Piperidin-4-yl)ethanamine.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(Piperidin-4-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of neurotransmitter systems and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways involved depend on the specific application and target receptor.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yl)ethanol
  • 2-(Piperidin-4-yl)acetic acid
  • 2-(Piperidin-4-yl)acetamide

Uniqueness

2-(Piperidin-4-yl)ethanamine hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in chemical reactions and applications in various fields of research and industry further distinguishes it from other similar compounds.

Properties

Molecular Formula

C7H17ClN2

Molecular Weight

164.67 g/mol

IUPAC Name

2-piperidin-4-ylethanamine;hydrochloride

InChI

InChI=1S/C7H16N2.ClH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-6,8H2;1H

InChI Key

VOUAVKURFNTQRC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCN.Cl

Origin of Product

United States

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